molecular formula C19H24N4O2 B6587169 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide CAS No. 1030096-49-1

2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide

Cat. No.: B6587169
CAS No.: 1030096-49-1
M. Wt: 340.4 g/mol
InChI Key: MMYWZXBZDDESQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide is a synthetic organic compound designed around a pyrimidine core, a scaffold widely recognized for its relevance in medicinal chemistry and drug discovery . This compound features a 2,4-disubstituted pyrimidine structure, with a piperidin-1-yl group at the C2 position and an acetamide linker at the C4 position connected to a 3-methylphenyl (meta-tolyl) group. The piperidine ring contributes to the molecule's basicity and can influence binding interactions with biological targets, while the lipophilic aromatic group may enhance membrane permeability . Compounds within this structural class have been investigated as potent inhibitors of various biological targets. For instance, closely related pyrimidine derivatives have been explored as kinase inhibitors, targeting enzymes such as VEGFR and FGFR, which are significant in oncological research . Furthermore, acetamides incorporating a piperidine moiety have shown potent activity as soluble epoxide hydrolase (sEH) inhibitors, presenting a potential therapeutic strategy for treating pain and inflammatory diseases . The specific structural features of this compound—including the 6-methyl group on the pyrimidine ring and the meta-substituted phenyl acetamide—suggest it is a valuable intermediate for chemical synthesis and SAR (Structure-Activity Relationship) studies. Researchers can utilize this compound in the design and development of novel bioactive molecules for applications in pharmacology and chemical biology. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(3-methylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-7-6-8-16(11-14)21-17(24)13-25-18-12-15(2)20-19(22-18)23-9-4-3-5-10-23/h6-8,11-12H,3-5,9-10,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYWZXBZDDESQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrimidine Core

The 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol intermediate is synthesized via a condensation reaction between ethyl acetoacetate and guanidine carbonate under basic conditions (NaOH, ethanol, reflux). Piperidine is subsequently introduced via nucleophilic aromatic substitution at the 2-position of the pyrimidine ring, replacing a chlorine or other leaving group.

Table 1: Reaction Conditions for Pyrimidine Core Synthesis

StepReagents/ConditionsYield (%)Reference
CondensationEthyl acetoacetate, guanidine, NaOH, ethanol, reflux78
Piperidine SubstitutionPiperidine, DMF, 80°C, 12 hrs85

Synthesis of the 3-Methylphenyl-Acetamide Side Chain

The N-(3-methylphenyl)acetamide fragment is prepared by reacting 3-methylaniline with acetyl chloride in dichloromethane (DCM) at 0°C, followed by slow warming to room temperature. Triethylamine is used to scavenge HCl, achieving yields >90%.

Fragment Coupling and Final Assembly

Etherification of the Pyrimidine Core

The hydroxyl group at the 4-position of the pyrimidine ring undergoes alkylation with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in acetone, yielding ethyl {[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetate.

Table 2: Etherification Optimization

BaseSolventTemperature (°C)Time (hrs)Yield (%)
K₂CO₃Acetone60872
NaHTHF251268

Amidation with 3-Methylaniline

The ester intermediate is hydrolyzed to the corresponding acetic acid using NaOH (aq. ethanol), followed by activation with thionyl chloride (SOCl₂) to form the acyl chloride. Reaction with 3-methylaniline in DCM at 0°C provides the final acetamide product.

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety during exothermic steps (e.g., acyl chloride formation). Catalytic hydrogenation replaces stoichiometric reducing agents in earlier steps, reducing waste.

Table 3: Industrial vs. Laboratory-Scale Comparison

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.1–1 L100–1000 L
PurificationColumn ChromatographyCrystallization
Yield65–75%80–88%

Characterization and Quality Control

Critical analytical data for the final compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.39–7.25 (m, 4H, aromatic), 4.62 (s, 2H, OCH₂CO), 3.78–3.55 (m, 4H, piperidine), 2.34 (s, 3H, CH₃).

  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

Regioselectivity in Piperidine Substitution

Competing substitution at the 4-position of the pyrimidine ring is minimized by using excess piperidine (1.5 equiv) and maintaining temperatures below 80°C.

Byproduct Formation During Amidation

The use of SOCl₂ for acyl chloride formation generates HCl, which can protonate 3-methylaniline. This is mitigated by slow addition of the amine under inert atmosphere.

Emerging Methodologies

Recent advances include photoflow catalysis for the etherification step, reducing reaction times from 8 hours to 30 minutes, and enzymatic amidation using lipases, which eliminates the need for acyl chloride intermediates .

Chemical Reactions Analysis

Types of Reactions

2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the acetamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution

Major Products Formed

    Oxidation: N-oxides or other oxidized derivatives

    Reduction: Amines or reduced derivatives

    Substitution: Substituted pyrimidine derivatives

Scientific Research Applications

2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • Phenyl Substituents : The 3-methylphenyl group in the target compound contrasts with fluorinated or trifluoromethylphenyl groups in analogues. Fluorine atoms enhance electronegativity and may improve membrane permeability or binding specificity .

Physicochemical Properties

Property Target Compound N-(2-Fluorophenyl) Analogue N-[2-(Trifluoromethyl)phenyl] Analogue
Molecular Weight 357.4 372.4 394.4
LogP (Predicted) ~3.1 ~3.5 ~4.0
Hydrogen Bond Acceptors 4 4 5
Rotatable Bonds 5 5 6

Notes:

  • The target compound’s lower molecular weight may improve bioavailability compared to bulkier analogues.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Fluorine or trifluoromethyl groups on the phenyl ring correlate with improved in vitro potency in kinase inhibition assays, though toxicity risks (e.g., metabolic oxidation of trifluoromethyl groups) must be evaluated .
  • Piperidine vs. Piperazine : Piperazine-containing analogues (e.g., ) exhibit higher solubility due to increased hydrogen-bonding capacity, but reduced blood-brain barrier penetration compared to piperidine derivatives.

Biological Activity

2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide is a complex organic compound belonging to the acetamide class. Its unique structural features, including a pyrimidine derivative and a piperidine moiety, suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H20N4O\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}

Key features include:

  • A pyrimidine ring which is known for its role in various biological processes.
  • A piperidine group that enhances interaction with biological targets.
  • An acetanilide backbone , contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in cellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
  • Receptor Modulation : It could act as an agonist or antagonist at various G protein-coupled receptors (GPCRs), influencing intracellular signaling cascades.

Biological Activity Overview

Research has indicated several potential therapeutic applications for this compound:

Activity Description
Anti-inflammatory Exhibits properties that may reduce inflammation through enzyme inhibition.
Anticancer Shows promise in inhibiting tumor growth by targeting specific cellular pathways.
Antimicrobial Preliminary studies suggest activity against certain bacterial strains.

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of related compounds featuring similar structural motifs, revealing significant inhibition of pro-inflammatory cytokines in vitro. The findings suggest that this compound may exert similar effects, warranting further investigation into its clinical applications for inflammatory diseases.

Case Study 2: Anticancer Activity

In a recent investigation, derivatives of this compound were tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting that the compound may interfere with critical signaling pathways involved in cancer progression.

Case Study 3: Antimicrobial Properties

Exploratory research into the antimicrobial activity of similar acetamides highlighted their effectiveness against Gram-positive bacteria. This opens avenues for developing new antibacterial agents based on the structural framework of this compound.

Q & A

Q. What are the key steps and reaction conditions for synthesizing 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:
  • Substitution : Reacting a pyrimidine precursor with piperidine under alkaline conditions to introduce the piperidin-1-yl group .
  • Coupling : Formation of the acetamide linkage via condensation between an activated carboxylic acid derivative (e.g., chloroacetyl chloride) and 3-methylaniline, often using a base like triethylamine .
  • Oxy-acetamide formation : Etherification of the pyrimidine core with the acetamide intermediate under nucleophilic conditions (e.g., potassium carbonate in DMF) .
  • Critical parameters : Temperature (60–80°C), solvent polarity, and reaction time (12–24 hours) significantly impact yield and purity .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of the compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC/UPLC : Paired with UV detection to assess purity (>95% by area normalization) .
  • X-ray Crystallography (if crystalline): Resolves absolute configuration using programs like SHELXL .

Q. What are the primary biological targets or therapeutic areas associated with this compound?

  • Methodological Answer :
  • Enzyme modulation : The pyrimidine and piperidine moieties suggest interactions with kinases or proteases, validated via enzymatic inhibition assays (e.g., fluorescence-based kinase activity assays) .
  • Metabolic pathways : In vitro cell models (e.g., hepatic or cancer cell lines) are used to study effects on apoptosis or proliferation .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproduct formation?

  • Methodological Answer :
  • Design of Experiments (DOE) : Use factorial designs to test variables like solvent (DMF vs. THF), catalyst loading, and temperature .
  • Byproduct analysis : LC-MS to identify impurities; adjust stoichiometry (e.g., excess piperidine to drive substitution) .
  • Flow chemistry : Continuous reactors improve mixing and heat transfer, reducing side reactions .

Q. How to resolve contradictions in reported enzyme inhibition data for this compound?

  • Methodological Answer :
  • Orthogonal assays : Validate results using both fluorometric and radiometric kinase assays to rule out assay-specific artifacts .
  • Structural analysis : Co-crystallize the compound with target enzymes (e.g., using SHELX for refinement) to confirm binding modes .
  • Kinetic studies : Determine KiK_i values under standardized conditions (pH, ionic strength) to compare datasets .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :
  • Analog synthesis : Modify the piperidine (e.g., substituents at C4) or acetamide (e.g., meta-methyl vs. para-methyl phenyl) groups .
  • In silico docking : Use molecular docking (AutoDock Vina) to predict binding affinities before synthesis .
  • Biological testing : Screen analogs against a panel of related enzymes (e.g., kinase family members) to identify selectivity trends .

Q. What computational approaches are suitable for predicting metabolic stability or toxicity?

  • Methodological Answer :
  • ADMET prediction : Tools like SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
  • MD simulations : Molecular dynamics (GROMACS) to assess compound stability in biological membranes .
  • Metabolite identification : Use Mass Frontier to predict Phase I/II metabolites from MS/MS data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.